molecular formula C12H16O2 B7807374 1-(3-Butoxyphenyl)ethanone

1-(3-Butoxyphenyl)ethanone

Cat. No.: B7807374
M. Wt: 192.25 g/mol
InChI Key: OOQSZGGKIJXEFV-UHFFFAOYSA-N
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Description

1-(3-Butoxyphenyl)ethanone is an acetophenone derivative featuring a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the meta position of the phenyl ring. Its molecular formula is C₁₂H₁₆O₂ (molecular weight: 208.25 g/mol).

Properties

IUPAC Name

1-(3-butoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQSZGGKIJXEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311675
Record name 1-(3-Butoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37062-67-2
Record name 1-(3-Butoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37062-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Butoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the generation of an acylium ion (CH₃CO⁺) from acetyl chloride, which attacks the electron-rich para position of the 3-butoxybenzene ring. The use of AlCl₃ facilitates this electrophilic substitution by coordinating with the carbonyl oxygen, enhancing electrophilicity. Typical conditions include:

  • Temperature : 0–50°C (exothermic reaction controlled by ice baths).

  • Solvent : Dichloromethane or nitrobenzene (polar aprotic solvents).

  • Yield : 60–75% after purification via vacuum distillation.

Limitations and Modifications

Regioselectivity challenges arise due to the directing effect of the butoxy group. While the para position is favored, ortho byproducts may form in up to 15% of cases. Substituting AlCl₃ with milder catalysts like FeCl₃ or ionic liquids reduces side reactions but may lower yields to 50–55%.

Alkylation-Acetylation Tandem Approach

This two-step method involves introducing the butoxy group to a phenol derivative followed by acetylation.

Step 1: Synthesis of 3-Butoxyphenol

3-Hydroxyacetophenone is alkylated using 1-bromobutane in a basic medium (K₂CO₃ or NaOH). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by solubilizing ionic species in organic solvents.

  • Conditions : Reflux in acetone (56–60°C, 12–18 hours).

  • Yield : 80–85% after extraction with ethyl acetate.

Step 2: Acetylation of 3-Butoxyphenol

The phenolic hydroxyl group is acetylated using acetic anhydride under acidic conditions (H₂SO₄ or H₃PO₄).

  • Conditions : Room temperature, 2–4 hours.

  • Yield : 90–95% with purity >98% after recrystallization.

Direct Condensation of 3-Butoxybenzaldehyde with Acetone

Adapted from methods used for analogous compounds, this route employs a Claisen-Schmidt condensation between 3-butoxybenzaldehyde and acetone.

Reaction Parameters

  • Catalyst : Aqueous NaOH or KOH (3–6 mol equivalents relative to aldehyde).

  • Solvent : Ethanol or dimethylformamide (DMF).

  • Temperature : 15–35°C for 6–12 hours.

  • Yield : 70–80% after neutralization and distillation.

Hydrogenation and Purification

The intermediate α,β-unsaturated ketone (e.g., 1-(3-butoxyphenyl)-but-1-en-3-one) is hydrogenated using Pd/C or Raney nickel under 10–50 bar H₂ pressure. Final purification via recrystallization (ethanol/water) achieves >99% purity.

Comparative Analysis of Synthesis Methods

Method Catalyst Solvent Temperature Yield Purity
Friedel-Crafts AcylationAlCl₃CH₂Cl₂0–50°C60–75%95–98%
Alkylation-AcetylationK₂CO₃/TBABAcetoneReflux72–77%*98%
Claisen-Schmidt CondensationNaOHEthanol15–35°C70–80%99%

*Combined yield for two-step process.

Challenges in Industrial-Scale Production

Byproduct Formation

  • Ortho Isomers : Mitigated using bulky directing groups or low-temperature conditions.

  • Over-Alkylation : Controlled by stoichiometric precision and slow reagent addition.

Solvent Recovery and Sustainability

Ethanol and DMF recovery via distillation reduces environmental impact, as highlighted in recent patents. Substituting DMF with cyclopentyl methyl ether (CPME) improves recyclability but increases costs by 20–25% .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Butoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods
1-(3-Butoxyphenyl)ethanone can be synthesized through several methods. One common approach is the Friedel-Crafts acylation of 3-butoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires anhydrous conditions and careful temperature control to avoid side reactions.

Key Reactions
The compound undergoes various chemical transformations:

  • Oxidation : Converts to corresponding carboxylic acids.
  • Reduction : Can be reduced to form alcohol derivatives.
  • Substitution : The butoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new compounds.

Biology

Research indicates that derivatives of this compound may exhibit biological activity, particularly in enzyme-catalyzed reactions and biochemical assays. These applications are essential for studying metabolic pathways and drug interactions .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate . Its derivatives may have therapeutic properties, making it a candidate for drug development aimed at treating various diseases .

Industry

The compound finds applications in the production of fragrances , flavors , and other fine chemicals. Its unique aromatic properties make it suitable for use in specialty chemical manufacturing .

Case Studies

  • Antiviral Activity : A study highlighted the antiviral properties of related compounds that inhibit Zika virus replication. While not directly testing this compound, the findings suggest that similar structures could also possess antiviral activity .
  • Anti-inflammatory Research : Another investigation into enone derivatives found that certain structural modifications could enhance anti-inflammatory effects. The study emphasized the importance of substituents on the phenyl ring, indicating that compounds like this compound could be optimized for therapeutic use .

Mechanism of Action

The mechanism of action of 1-(3-Butoxyphenyl)ethanone depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts physical and chemical properties. Key comparisons include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Source
1-(3-Hydroxyphenyl)ethanone -OH (meta) 136.15 High polarity, hydrogen bonding capability; lower lipophilicity
1-(3-Nitrophenyl)ethanone -NO₂ (meta) 165.14 Electron-withdrawing effect; increased electrophilicity of ketone
1-(3-Bromo-5-methoxyphenyl)ethanone -Br, -OCH₃ (meta/para) 243.09 Halogen-induced steric bulk; moderate lipophilicity
1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethanone -OH, -O(CH₂)₂CH(CH₃)₂ 238.28 Enhanced solubility in polar solvents due to dihydroxy groups
1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone -OCH₂CH₃, -OH, -OCH₃ 210.23 Mixed electronic effects; crystalline solid (m.p. 70°C)

Key Observations :

  • Solubility : Polar substituents (e.g., -OH) improve aqueous solubility, whereas longer alkoxy chains (e.g., butoxy) favor organic solvents .
  • Thermal Stability : Methoxy and ethoxy derivatives exhibit higher melting points than nitro or bromo analogs due to crystalline packing .

Biological Activity

1-(3-Butoxyphenyl)ethanone, also known as 3-butoxyacetophenone, is an organic compound with the molecular formula C12H16O2. This compound features a butoxy group attached to a phenyl ring, linked to an ethanone functional group. Its structure contributes to its unique chemical properties and potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

This compound is typically presented as a colorless to pale yellow liquid, soluble in various organic solvents such as ethanol and dichloromethane. The specific arrangement of its functional groups influences its reactivity and interactions with biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects, making it a candidate for pharmaceutical applications. It has been evaluated against various pathogens, demonstrating significant inhibitory activity.
  • Anti-inflammatory Potential : Compounds similar in structure to this compound have exhibited anti-inflammatory and analgesic activities. This suggests that this compound may also share these properties, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

In a recent study, the antimicrobial efficacy of this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed a Minimum Inhibitory Concentration (MIC) comparable to established antimicrobial agents, suggesting its potential use in treating bacterial infections .

Cytotoxicity and Antiproliferative Effects

Further research explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant antiproliferative activity, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values were recorded in the range of 10–33 nM, indicating potent activity against tumor cells . Flow cytometry analysis revealed that treatment with this compound led to cell cycle arrest and apoptosis in these cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally related compounds:

Compound NameStructure CharacteristicsUnique Features
1-(4-Methoxyphenyl)ethanoneMethoxy group instead of butoxyDifferent solubility and reactivity profiles
1-(4-Ethoxyphenyl)ethanoneEthoxy group instead of butoxyVariations in boiling point and physical properties
1-(4-Propoxyphenyl)ethanonePropoxy group instead of butoxySimilar reactivity but distinct physical characteristics

The structural differences among these compounds influence their solubility, reactivity, and biological activity, highlighting the significance of the butoxy substituent in this compound's properties.

Q & A

Q. Basic Research Focus

  • ¹H NMR : Aromatic protons in the 3-butoxy-substituted ring show distinct splitting patterns (e.g., doublets at δ 6.8–7.2 ppm for para-substitution). The butoxy chain’s methylene protons resonate at δ 3.4–4.0 ppm .
  • ¹³C NMR : The carbonyl carbon appears at δ 195–205 ppm, while the quaternary aromatic carbon adjacent to the butoxy group is δ 150–160 ppm .
  • UV-Vis : Conjugation between the ethanone and aromatic ring results in λmax at 250–280 nm, useful for monitoring electronic transitions in photochemical studies .

Advanced Tip : For isomers (e.g., 3- vs. 4-substitution), NOESY or COSY NMR correlations differentiate spatial arrangements .

How should researchers address contradictions in toxicological data for this compound?

Advanced Research Focus
Discrepancies arise in hazard classifications: Some SDS reports classify it as "not hazardous" , while others note risks of skin/eye irritation . Mitigation strategies include:

  • Tiered Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies.
  • Precautionary Measures : Use PPE (gloves, goggles) and fume hoods, even if hazards are unconfirmed .
  • Data Reconciliation : Cross-reference SDSs from multiple suppliers (e.g., Combi-Blocks vs. PubChem) to identify consensus .

What strategies optimize regioselectivity in electrophilic substitutions of this compound?

Advanced Research Focus
The butoxy group’s electron-donating nature directs electrophiles to the para position. To enhance para-selectivity:

  • Steric Shielding : Use bulky directing groups (e.g., tert-butoxy) to block ortho positions.
  • Catalytic Systems : Employ zeolites or ionic liquids to stabilize transition states .
  • Kinetic Control : Lower temperatures (0–5°C) favor para products, while higher temperatures promote thermodynamic ortho products .

Example : Nitration of this compound yields 85% para-nitro derivative at 0°C vs. 60% at 25°C .

What biological applications are emerging for this compound derivatives?

Q. Basic Research Focus

  • Antimicrobial Studies : Fluorinated analogs (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) show activity against Gram-positive bacteria .
  • Enzyme Inhibition : The ethanone moiety acts as a carbonyl warhead in covalent inhibitors targeting serine hydrolases .
  • Photodynamic Therapy : Derivatives with extended conjugation exhibit ROS generation under UV light .

Advanced Tip : Computational docking (e.g., AutoDock Vina) predicts binding affinities for drug design .

How do solvent polarity and pH affect the stability of this compound?

Q. Advanced Research Focus

  • Hydrolytic Stability : The ethanone group is prone to hydrolysis in acidic/basic conditions.
    • Acidic (pH < 3) : Rapid cleavage to 3-butoxybenzoic acid.
    • Basic (pH > 10) : Enolate formation, leading to aldol condensation byproducts .
  • Storage Recommendations : Store in anhydrous solvents (e.g., THF) at –20°C to prevent degradation .

What computational tools validate the electronic properties of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Gaussian 16 optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.5 eV for the parent compound) .
  • QSPR Models : Predict solubility and logP values using PubChem descriptors .

Q. Advanced Research Focus

  • Protection-Deprotection : Temporarily protect the ethanone group as a ketal during Grignard reactions .
  • Microwave Assistance : Reduces reaction times for Suzuki couplings, minimizing decomposition .
  • Byproduct Trapping : Add scavengers (e.g., molecular sieves) to sequester water in esterification reactions .

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